N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide
Description
N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyridine core fused to a phenyl ring and linked to a thiophene-3-carboxamide group. The thiophene carboxamide group may contribute to hydrogen bonding and polarity, influencing pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(13-8-10-23-12-13)20-15-6-2-1-5-14(15)16-11-21-9-4-3-7-17(21)19-16/h1-2,5-6,8,10-12H,3-4,7,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZHDPIGRWFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a tetrahydroimidazo[1,2-a]pyridine moiety with a phenyl group and a thiophene ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The molecular structure of this compound can be summarized as follows:
| Component | Structure | Description |
|---|---|---|
| Tetrahydroimidazo[1,2-a]pyridine | Image | Bicyclic structure containing nitrogen atoms that enhance reactivity. |
| Phenyl Group | Image | Aromatic ring that can participate in π-π interactions. |
| Thiophene Ring | Image | Heterocyclic ring that contributes to the compound's electronic properties. |
Research indicates that compounds with similar structures exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : The tetrahydroimidazo[1,2-a]pyridine core may interact with specific enzymes, modulating their activity. For instance, studies have shown that related compounds can inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Binding : The compound may bind to various receptors in the body, influencing signaling pathways. For example, compounds containing similar moieties have been identified as ligands for G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
Anticancer Activity
A study investigating the anticancer potential of similar compounds revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Research has shown that derivatives of tetrahydroimidazo[1,2-a]pyridine possess neuroprotective properties. These compounds can protect neuronal cells from apoptosis induced by neurotoxic agents. In vitro assays indicated a significant reduction in cell death when treated with the compound.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of treatment.
- Mechanism : Induction of caspase-dependent apoptosis was confirmed through flow cytometry assays.
-
Neuroprotection in Animal Models :
- An animal model of neurodegeneration was treated with the compound.
- Results indicated a significant decrease in neuroinflammation markers and improved cognitive function compared to control groups.
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : Contains a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, which is partially saturated .
- Imidazo[1,2-a]pyrimidine Analogs: –2 describe (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, which features a non-hydrogenated imidazo[1,2-a]pyrimidine core. The lack of saturation may reduce solubility but increase planar rigidity for π-π stacking interactions .
- Tetrahydroimidazo[1,2-a]pyridine Derivatives: Compounds 1l and 2d (–4) share the tetrahydroimidazo[1,2-a]pyridine core but include additional substituents like cyano, nitro-phenyl, and ester groups, which introduce steric bulk and electronic effects .
Substituents and Linkages
- Target Compound : A phenyl-thiophene-3-carboxamide chain provides a polar amide linkage, favoring hydrogen bonding.
- Schiff Base Analogs : The compound in –2 incorporates a thiophene-2-carbaldehyde-derived Schiff base (C=N linkage), which is less polar and may exhibit pH-dependent reactivity .
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- Schiff Base Analog: No melting point data provided, but the imidazo[1,2-a]pyrimidine core likely contributes to thermal stability .
Spectroscopic Confirmation
- NMR and IR : All compounds (target and analogs) require detailed ¹H/¹³C NMR and IR for structural validation. For example, compound 1l shows distinct carbonyl (C=O) and nitrile (C≡N) stretches in IR .
- HRMS : High-resolution mass spectrometry confirmed molecular formulas for analogs (e.g., 1l: C₂₉H₂₅N₃O₇) with <5 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
